

spiromesifen environmental fate and behavior

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Compound Focus: Spiromesifen

CAS No.: 283594-90-1

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Chemical Profile and Environmental Fate

Spiromesifen is a non-systemic insecticide and acaricide that inhibits acetyl CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests like whiteflies and mites [1]. Its environmental behavior is significantly influenced by its main metabolite, **spiromesifen-enol (M01)**.

The table below summarizes the core environmental fate parameters for **spiromesifen** and its metabolite M01.

Parameter	Spiromesifen	Spiromesifen-enol (M01)	Notes & Experimental Conditions
Molecular Formula	C ₂₃ H ₃₀ O ₄ [1]	Information not available in search results	-
Molecular Mass	370.48 [1]	Information not available in search results	-
Water Solubility (at 20°C)	0.13 mg/L [1]	Information not available in search results	Measured at pH 7

Parameter	Spiromesifen	Spiromesifen-enol (M01)	Notes & Experimental Conditions
Octanol-Water Partition Coefficient (Log P)	4.55 [1]	Information not available in search results	Indicates high lipophilicity
Soil Half-Life (DT ₅₀)	14.3 - 48.8 days [2] [3]	Up to 85 days [3]	Highly variable based on conditions (see Table 2)
Bioaccumulation Factor (BAF) in Earthworms	0.37 - 0.45 [3]	1.14 - 1.83 [3]	BAF > 1 for M01 indicates significant bioaccumulation potential

Environmental Persistence and Key Influencing Factors

Spiromesifen's persistence in soil is not a fixed value but is significantly controlled by environmental conditions. Key findings on its degradation are listed below.

- **Metabolite Formation:** The primary metabolite, **spiromesifen-enol (M01)**, is more persistent and potentially more bioaccumulative than the parent compound [3].
- **Influence of Soil Moisture:** Dissipation is fastest in **submerged** (anaerobic) conditions, followed by field capacity, and slowest in dry soil [2].
- **Impact of Soil Amendments:** Adding **compost (2.5%)** to soil at field capacity can significantly enhance dissipation, reducing the half-life [2].
- **Effect of pH and Light:** The compound degrades faster in water at **alkaline pH (9.0)** compared to neutral or acidic pH. It is also highly susceptible to **photodegradation**, especially under UV light [2].
- **Adsorption and Mobility:** The high Log P value (4.55) suggests **spiromesifen** will be **strongly adsorbed to soil organic matter** and have low potential for leaching into groundwater [1].

The following table summarizes experimental half-lives of **spiromesifen** under different conditions.

Environmental Factor	Experimental Condition	Approx. Half-Life (Days)	Reference
Soil Moisture	Submerged soil	14.3 - 16.7	[2]
	Soil at field capacity	18.7 - 20.0	[2]
	Dry soil	21.9 - 22.9	[2]
Organic Amendment	With 2.5% compost (at field capacity)	14.3	[2]
	Without compost (at field capacity)	22.4	[2]
Aqueous Photolysis	Sunlight exposure	5.2 - 8.1	[2]
	UV light exposure	3 - 4	[2]
Aqueous Hydrolysis	pH 9.0	5.7	[2]
	pH 7.2	12.5	[2]
	pH 4.0	9.7	[2]

Experimental Protocols for Toxicity and Uptake

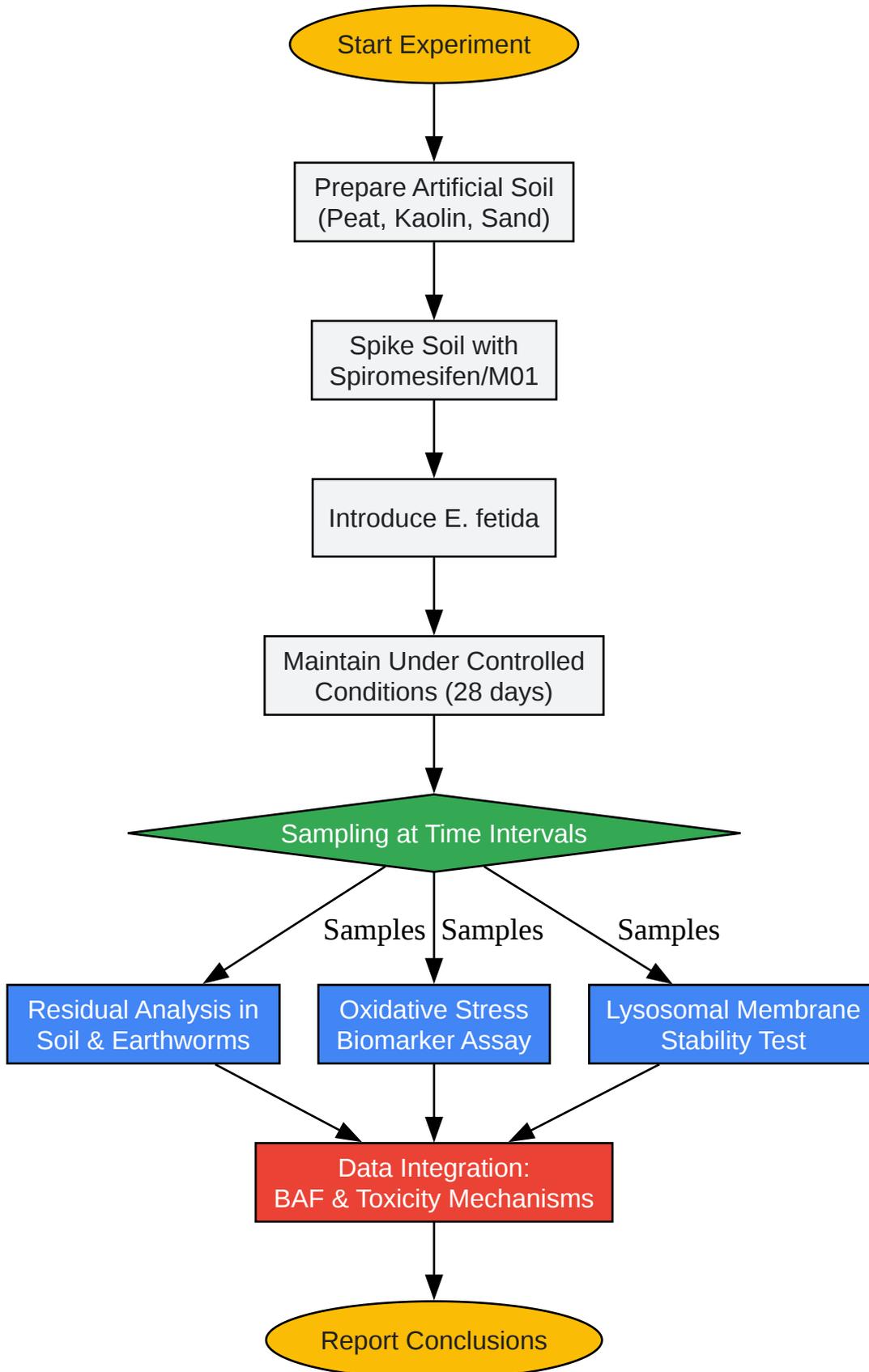
For researchers assessing the environmental impact of **spiromesifen**, here are methodologies from a study on the earthworm *Eisenia fetida*, a standard model organism for soil toxicology [3].

- **Test Organism and Soil System:** Use adult *Eisenia fetida* with an average weight of 350 ± 20 mg. The artificial soil is composed of peat moss, kaolin clay, and sand in a 1:2:7 ratio (w/w), maintained at 35% water content [3].
- **Chemical Exposure and Design:** Earthworms are exposed to a range of concentrations of **spiromesifen** and M01 (e.g., 0.1, 1.0, 5.0, and 10.0 mg/kg in soil) under controlled conditions ($20 \pm 1^\circ\text{C}$, 12-hour light/dark cycles). A 28-day test period is used to study residue and bioaccumulation [3].
- **Bioaccumulation Assessment:** Analyze chemical concentrations in both soil and earthworm tissue over time. The Biota-Soil Accumulation Factor (BSAF) is calculated as the ratio of the chemical concentration in earthworm tissue to that in the soil [3].

- **Oxidative Stress Biomarkers:** Measure activity of antioxidant defense enzymes like **superoxide dismutase (SOD)** and **catalase (CAT)**, as well as levels of **malondialdehyde (MDA)**, a marker for lipid peroxidation [3].
- **Lysosomal Membrane Stability:** Assess lysosomal integrity, a sensitive indicator of cellular health, using the Neutral Red Retention Time (NRRT) assay [3].

The experimental workflow for assessing bioavailability and biotoxicity in earthworms can be visualized as follows:

Earthworm Toxicity Assessment Workflow



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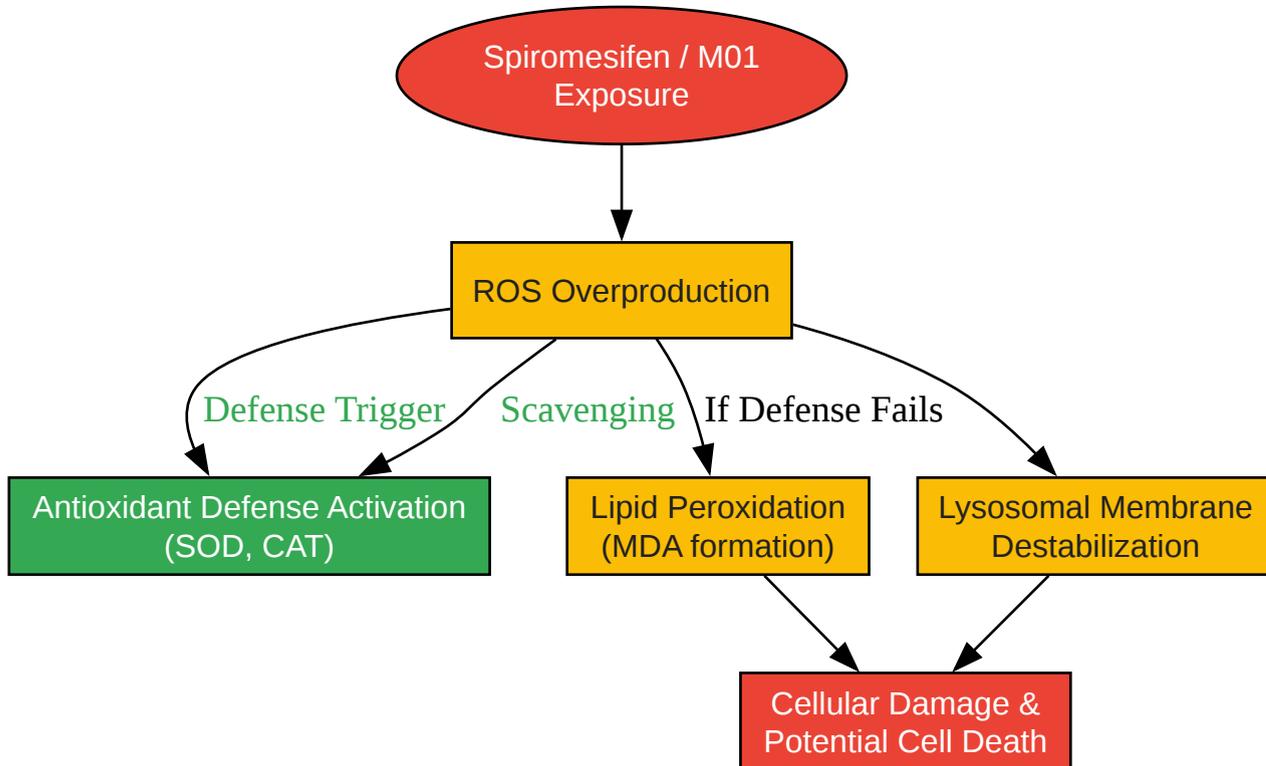
Toxicity Mechanisms and Cellular Defense Responses

Exposure to **spiromesifen** and M01 induces measurable oxidative stress and cellular damage in earthworms. The defense mechanisms and toxic effects involve several key pathways [3].

- **Induction of Oxidative Stress:** **Spiromesifen** and M01 exposure leads to the overproduction of Reactive Oxygen Species (ROS), causing oxidative damage within the organism [3].
- **Activation of Antioxidant Defenses:** The body upregulates antioxidant enzymes like **Superoxide Dismutase (SOD)** and **Catalase (CAT)** as a primary defense to neutralize ROS [3].
- **Lipid Peroxidation and Membrane Damage:** When antioxidant capacity is overwhelmed, ROS attack cell membranes, generating **malondialdehyde (MDA)**. Elevated MDA levels indicate serious cellular damage [3].
- **Lysosomal Membrane Destabilization:** The lysosomal membrane becomes unstable and permeable upon exposure, which is a key event in pollutant-induced cell death [3].

The interplay between the toxic insult and the organism's defense mechanisms can be summarized in the following pathway:

Cellular Toxicity and Defense Pathways



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Research Implications and Future Directions

The data indicates that **spiromesifen**, and particularly its metabolite M01, are persistent and pose a potential risk to soil-dwelling organisms. The high persistence and bioaccumulation potential of M01 warrant further investigation into its long-term ecological effects. Future research should focus on:

- **Field Validation:** Conducting more field studies to validate lab-based degradation half-lives under real-world agricultural conditions.
- **Metabolite Toxicity:** Further elucidating the toxicity mechanisms of M01 and its potential movement through the food web.
- **Advanced Remediation:** Exploring bioremediation strategies or soil management practices that can enhance the degradation of both the parent compound and its persistent metabolite.

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